2-[2-(Dimethylamino)vinyl]benzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-N,N-dimethylethenamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-13(2)8-7-11-12-9-5-3-4-6-10(9)14-11/h3-8H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNOLXNQHADUHK-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=NC2=CC=CC=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=NC2=CC=CC=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Dimethylamino Vinyl Benzothiazole and Its Analogues
Condensation-Based Synthetic Routes
Condensation reactions are a cornerstone in the synthesis of the benzothiazole (B30560) scaffold. These methods typically involve the formation of the thiazole (B1198619) ring by reacting a substituted benzene (B151609) precursor, most commonly 2-aminobenzenethiol, with a molecule containing a suitable electrophilic carbon.
Aldol-Type Condensation Approaches
The synthesis of vinyl-substituted benzothiazoles can be achieved through reactions that are analogous to Aldol-type condensations. This approach typically involves the reaction of a 2-methylbenzothiazole (B86508) derivative, which possesses an acidic α-carbon, with a carbonyl-containing compound. The initial 2-methylbenzothiazole can be synthesized via the condensation of 2-aminobenzenethiol with acetic acid or its derivatives.
Once the 2-methylbenzothiazole is formed, it can be reacted with an appropriate dimethylformamide (DMF) derivative, such as dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which serves as both a reactant and a solvent. This reaction introduces the dimethylaminovinyl group at the 2-position of the benzothiazole ring. The active methyl group of 2-methylbenzothiazole acts as the nucleophile, attacking the electrophilic carbon of the DMF derivative, leading to the formation of 2-[2-(Dimethylamino)vinyl]benzothiazole after the elimination of a leaving group. This strategy is valued for its directness in forming the C-vinyl bond.
Condensation of Benzothiazole Precursors with Styryl Compounds
While less commonly documented for the specific synthesis of this compound, the condensation of benzothiazole precursors with pre-formed styryl compounds represents a potential synthetic route. In this theoretical approach, a benzothiazole molecule with a reactive group at the 2-position, such as a halogen, could undergo a cross-coupling reaction with a styryl derivative containing a dimethylamino group. However, the more prevalent methods involve building the vinyl group onto an existing benzothiazole core or forming the benzothiazole ring with the vinyl substituent already present in one of the precursors.
Reactions Involving 2-Aminobenzenethiol and Carbonyl/Cyano Group-Containing Substances
The most widely employed method for constructing the 2-substituted benzothiazole core involves the condensation of 2-aminobenzenethiol with a variety of substances containing carbonyl or cyano groups. mdpi.com This versatile approach allows for the direct incorporation of diverse substituents at the 2-position.
For the synthesis of vinylogous benzothiazoles, 2-aminobenzenethiol can be reacted with α,β-unsaturated aldehydes or ketones. The reaction proceeds through the initial formation of an imine between the amino group of the thiophenol and the carbonyl group of the reactant. ekb.eg This is followed by an intramolecular cyclization where the thiol group attacks the β-carbon of the unsaturated system, and subsequent oxidation or rearrangement yields the final 2-vinylbenzothiazole derivative.
Alternatively, condensation with β-diketones can also lead to 2-substituted benzothiazoles. ekb.eg The reaction between 2-aminobenzenethiol and a β-diketone can proceed under oxidant-free and metal-free conditions to yield the desired products. ekb.eg Furthermore, reactions with nitriles, catalyzed by acids or metals, provide another efficient route to 2-substituted benzothiazoles. mdpi.comekb.eg
Below is a table summarizing various condensation reactions for the synthesis of 2-substituted benzothiazoles.
| Reactant with 2-Aminobenzenethiol | Catalyst/Conditions | Product Type | Reference |
| Aromatic Aldehydes | H2O2/HCl, Ethanol, RT | 2-Arylbenzothiazoles | mdpi.com |
| Benzaldehyde (B42025) | Acetic Acid, Grinding | 2-Phenylbenzo[d]thiazole | ekb.eg |
| β-Diketones | Brønsted acid, Solvent-free | 2-Substituted benzothiazoles | ekb.eg |
| Nitriles | Trifluoromethanesulphonic acid | 2-Substituted benzothiazoles | ekb.eg |
| Carboxylic Acids | Methanesulfonic acid/Silica gel | 2-Substituted benzothiazoles | mdpi.com |
Catalytic Synthesis Pathways
To enhance the efficiency, yield, and environmental friendliness of benzothiazole synthesis, various catalytic systems have been developed. These catalysts can be employed in the condensation reactions described above.
Catalysts used in the synthesis of 2-substituted benzothiazoles from 2-aminobenzenethiol and aldehydes include both metal-based and metal-free options. For instance, a copper-catalyzed method has been reported for the formation of 2-substituted benzothiazoles from the condensation of 2-aminobenzenethiols with nitriles. mdpi.com Nanoparticle-based catalysts, such as those derived from zinc sulfide, have been used to promote the reaction between 2-aminobenzenethiol and benzaldehyde derivatives under solvent-free conditions, offering high yields and short reaction times. ekb.eg
Other catalytic systems include the use of iodine in DMF to promote the condensation of 2-aminothiophenol (B119425) with aldehydes. organic-chemistry.org Visible-light-promoted synthesis offers a greener alternative, where irradiation with a blue LED in an air atmosphere can facilitate the reaction between 2-aminothiophenols and aldehydes. mdpi.com
The table below highlights several catalytic approaches.
| Catalyst | Reactants | Conditions | Key Advantages | Reference |
| Copper | 2-Aminobenzenethiols, Nitriles | Not specified | Efficient formation of 2-substituted benzothiazoles | mdpi.com |
| Zinc Sulfide Nanoparticles | 2-Aminobenzenethiol, Benzaldehyde derivatives | Solvent-free | High yield, short reaction time, recyclable catalyst | ekb.eg |
| H2O2/HCl | 2-Aminothiophenol, Aldehydes | Ethanol, Room Temperature | Efficient, mild conditions | mdpi.com |
| Polystyrene-grafted Iodine Acetate | 2-Aminobenzenethiol, Benzaldehyde compounds | Dichloromethane (B109758) | Polymer-supported catalyst | mdpi.com |
| Visible Light (Blue LED) | 2-Aminothiophenols, Aldehydes | Air atmosphere | Green chemistry approach | mdpi.com |
Functionalization Strategies for this compound Derivatives
Once the core this compound structure is synthesized, further modifications can be made to fine-tune its properties. These functionalization strategies often target the amino group.
Modification of Amino Group Substituents
The modification of substituents at the 2-position of the benzothiazole ring is a widely used strategy to create a library of derivatives. mdpi.com For this compound, the dimethylamino group can be a target for modification, although this is less common than modifying a primary or secondary amine.
A more general approach involves the synthesis of analogues with different amino substituents from the outset. For example, instead of using a dimethylformamide derivative in an Aldol-type condensation with 2-methylbenzothiazole, other N,N-disubstituted formamide (B127407) derivatives could be used to introduce different dialkylaminovinyl groups.
Furthermore, if a primary or secondary aminovinyl group were present, it could undergo a variety of reactions, such as N-alkylation or N-acylation, to introduce different substituents. The nucleophilic character of the amino group allows for reaction with electrophiles like alkyl halides or acyl chlorides to yield a diverse range of derivatives.
Electrophilic Substitution on the Phenyl Ring of the Benzothiazole Moiety
Electrophilic aromatic substitution is a fundamental class of reactions for the functionalization of aromatic systems. In the context of the benzothiazole ring system, the fused benzene ring is susceptible to attack by electrophiles. The position of substitution on this ring is influenced by the electronic nature of the thiazole portion and any existing substituents. The benzothiazole nucleus is generally considered to be electron-withdrawing, which deactivates the fused benzene ring towards electrophilic attack compared to benzene itself.
Detailed research findings specifically describing the electrophilic substitution on the phenyl ring of this compound are not extensively available in the reviewed literature. However, studies on related 2-substituted benzothiazoles provide insights into the expected reactivity. For instance, the nitration and halogenation of 2-(pentafluorosulfanyl)- and 2-(trifluoromethyl)-1,3-benzothiazoles have been investigated. These studies have led to the development of methods for preparing mononitro-substituted 1,3-benzothiazoles, such as 4-nitro, 6-nitro, and 7-nitro derivatives.
One developed procedure for nitration involves the reaction of 2-(trifluoromethyl)-1,3-benzothiazole with ammonium (B1175870) nitrate (B79036) in trifluoroacetic anhydride (B1165640) at room temperature to yield 6-nitro-2-(trifluoromethyl)-1,3-benzothiazole. For extensive bromination, a proposed method involves reacting 2-substituted 1,3-benzothiazoles with N-bromosuccinimide (NBS) in a mixture of trifluoroacetic acid and sulfuric acid at room temperature, which can lead to tetrabromination of the benzene ring.
Synthesis of N-Oxide Derivatives
The synthesis of N-oxide derivatives of benzothiazoles introduces a functionality that can significantly alter the electronic and steric properties of the parent molecule. A common strategy for the synthesis of 2-styrylbenzothiazole-N-oxides involves an aldol-type condensation reaction.
This methodology utilizes a 2-methylbenzothiazole-N-oxide precursor, which is then reacted with a suitably substituted benzaldehyde. The 2-methylbenzothiazole-N-oxide itself can be prepared from 2-methylbenzothiazole through an oxidation procedure, for example, using a hydrogen peroxide–maleic anhydride mixture.
The subsequent condensation reaction between 2-methylbenzothiazole-N-oxide and a para-substituted benzaldehyde, such as 4-(dimethylamino)benzaldehyde (B131446), yields the corresponding 2-styrylbenzothiazole-N-oxide. This reaction is typically carried out in a suitable solvent like methanol.
An example of this is the synthesis of 2-[(E)-2-[4-(Dimethylamino)phenyl]vinyl]-1,3-benzothiazole-3-oxide. The reaction between 2-methylbenzothiazole-N-oxide and 4-(dimethylamino)benzaldehyde proceeds to give the target N-oxide derivative. Several new 2-styrylbenzothiazole-N-oxides have been prepared using this aldol-type condensation approach.
Below is a data table summarizing the synthesis of a specific N-oxide analogue.
| Product Name | Reactants | Yield | Melting Point (°C) |
| 2-[(E)-2-[4-(Dimethylamino)phenyl]vinyl]-1,3-benzothiazole-3-oxide | 2-Methylbenzothiazole-N-oxide and 4-(Dimethylamino)benzaldehyde | 31% | 255–259 |
Spectroscopic and Photophysical Characterization of 2 2 Dimethylamino Vinyl Benzothiazole Systems
Electronic Absorption Spectroscopy
The electronic absorption spectra of 2-[2-(Dimethylamino)vinyl]benzothiazole and related compounds are characterized by strong absorption bands in the UV-visible region. These absorptions are attributed to π-π* transitions within the conjugated system. For instance, a series of 2-aminobenzothiazole (B30445) derivatives exhibit intensive absorption bands ranging from 300 nm to approximately 460 nm, with maximum absorption (λmax) around 345 nm. mdpi.com The molar extinction coefficients for these compounds are notably high, on the order of 1 x 10³ to 2 x 10⁴ dm³·mol⁻¹·cm⁻¹. mdpi.com
In cycloplatinated complexes of 2-(4-dimethylaminophenyl)benzothiazole, a strong absorption band is observed at 395 nm with a shoulder at 436 nm in a dichloromethane (B109758) solution. The lower energy band is assigned to an intramolecular charge transfer (ILCT) transition from the dimethylamino group to the benzothiazole (B30560) moiety. nih.gov The solvent can influence the position of these absorption maxima. For example, a bathochromic (red) shift in the absorption maximum is observed with increasing solvent polarity for some benzothiazole derivatives. researchgate.netbiointerfaceresearch.com This shift indicates a difference in the interaction of the solvent with the ground and excited states of the molecule.
Table 1: UV-Vis Absorption Data for Selected Benzothiazole Derivatives
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (dm³·mol⁻¹·cm⁻¹) |
|---|---|---|---|
| SQM1 | 1-methyl-2-pyrrolidinone | ~345 | ~2 x 10⁴ |
| Other Squaraines | 1-methyl-2-pyrrolidinone | ~345 | ~1 x 10³ |
| [Pt(Me2N-pbt)(C6F5)(Me2N-pbtH)] | Dichloromethane | 395, 436 (shoulder) | Not specified |
Fluorescence Emission Spectroscopy
Benzothiazole derivatives are known for their fluorescent properties. The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, can vary significantly depending on the molecular structure. For a series of benzothiazole-difluoroborates, the fluorescence quantum yields ranged from nearly zero to almost 100%. nih.gov This wide range highlights the sensitivity of the emission efficiency to subtle structural modifications. nih.govrsc.org For instance, the introduction of a methoxy (B1213986) substituent at a specific position was found to be beneficial for brightness. nih.gov
The Stokes' shift, which is the difference between the absorption and emission maxima, is another important characteristic. For some bithienyl-1,3-benzothiazole derivatives, large Stokes' shifts have been observed, with the smallest being 76 nm and the highest 162 nm. uminho.pt A larger Stokes' shift is often indicative of a significant change in geometry between the ground and excited states. A good correlation has been found between the fluorescence quantum yield and the Stokes' shift for some benzothiazole-difluoroborates, with a linear determination coefficient (R²) of 0.88. nih.gov
Dual fluorescence is a phenomenon where a molecule exhibits two distinct emission bands. This behavior has been observed for 2-(4'-(N,N-dimethylamino)phenyl)benzothiazole (DMAPBT) in solvents of varying polarity and hydrogen-bonding nature. iitkgp.ac.in The two emission bands are a normal, smaller Stokes-shifted band and a large Stokes-shifted band. iitkgp.ac.in The normal emission originates from a locally excited (LE) state, while the large Stokes-shifted band is attributed to emission from a twisted intramolecular charge-transfer (TICT) state. iitkgp.ac.in The observation of dual fluorescence even in nonpolar solvents suggests that the energy of the TICT state is inherently lower than that of the locally excited state. iitkgp.ac.in
In the case of 2-(2'-hydroxyphenyl)benzothiazole (HBT), dual fluorescence is also observed, with one peak attributed to the emission from the enol form (normal fluorescence) and the other from the keto tautomer (ESIPT fluorescence). researchgate.net
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. nih.govresearchgate.net This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov
Several benzothiazole derivatives have been shown to exhibit AIE properties. For example, N-aryl-2-amidobenzothiazoles show very weak fluorescence when dissolved in THF, but the fluorescence intensity increases significantly as the proportion of water is increased to 95%, indicating the formation of emissive aggregates. researchgate.net Similarly, a bisthienylethene-dipyrimido[2,1-b] iitkgp.ac.inacs.orgbenzothiazole triad (B1167595) is dimly fluorescent in solution but exhibits significant fluorescence in the solid state and in film. mdpi.com The AIE effect has also been observed in benzothiadiazole dyads, which form well-defined one-dimensional microrods in their aggregated state. rsc.org
Solvatochromic Studies and Environmental Effects on Photophysical Properties
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. nih.gov This phenomenon arises from the differential solvation of the ground and excited states of the molecule. For this compound systems, the polarity of the solvent can significantly influence both the absorption and emission spectra.
For instance, the photophysical properties of 2-[4'-(dimethylamino)phenyl]-benzothiazole (BTA-2) are affected by the solvent environment. In aqueous solutions, BTA-2 forms micelles, but the addition of acetonitrile (B52724) can solvate the dye. nih.gov The binding of BTA-2 to amyloid fibrils, which provides a different microenvironment, leads to a characteristic blue-shift in the emission spectrum and an increase in fluorescence intensity. nih.gov
In cycloplatinated complexes of 2-(4-dimethylaminophenyl)benzothiazole, the emission is sensitive to the presence of oxygen. A short-lived fluorescence band is largely unaffected by oxygen, while a long-lived emission is completely quenched in an air-equilibrated solution, indicating it originates from a triplet state. nih.gov The polarity of the solvent also affects the emission of 2-(2'-hydroxyphenyl)benzothiazole, where an increase in solvent polarity enhances the intensity of the normal fluorescence and decreases the intensity of the ESIPT fluorescence. researchgate.net
Photoisomerization Dynamics and Mechanisms
Photoisomerization is a process where a molecule is converted from one isomer to another by light. For trans-2-[4'-(dimethylamino)styryl]benzothiazole (t-DMASBT), photoisomerization from the trans to the cis isomer occurs upon direct irradiation in various solvents, including dioxane, chloroform, methanol, and glycerol. researchgate.net This process competes with fluorescence, and restricting the twisting of the olefinic bond in viscous solvents, such as glycerol, leads to an increase in the fluorescence quantum yield. researchgate.net
The photoisomerization can be achieved through irradiation with ultraviolet or visible light, leading to the Z (cis) isomers. researchgate.net For some cationic stilbene (B7821643) dyes bearing a benzothiazolium unit, the thermal back reaction from the Z to the E (trans) isomer can be very fast, occurring in less than a second. researchgate.net Theoretical calculations using time-dependent density functional theory (TDDFT) have been employed to understand the potential energy surfaces and mechanism of photoisomerization. researchgate.net Studies on the photophysics of t-DMASBT have shown that it undergoes a facile photo-induced trans-cis isomerization, similar to that of trans-stilbene. researchgate.net
trans-cis Isomerization Pathways
In solvents of low polarity, where the formation of a twisted intramolecular charge transfer (TICT) state is minimal, trans-2-[4-(dimethylamino)styryl]benzothiazole (a closely related compound) exhibits excited-state temperature-induced cis-trans isomerization. This process results in fluorescence emissions from both the trans and cis isomers. The isomerization pathway is a key non-radiative decay channel that competes with fluorescence. Upon photoexcitation, the molecule can rotate around the central vinyl double bond, converting from the initial trans configuration to the cis configuration in the excited state. Both isomers can then relax to their respective ground states, with the potential for fluorescence emission from each.
The isomerization process is influenced by the polarity of the solvent. In polar viscous media, temperature-induced fluorescence quenching is observed without any significant isomerization, suggesting that other relaxation pathways, such as the formation of a TICT state, become dominant. researchgate.net
Influence of Viscosity on Isomerization and Fluorescence Efficiency
The viscosity of the solvent plays a crucial role in modulating the isomerization process and, consequently, the fluorescence efficiency of these molecular systems. In highly viscous environments, the rotational motion required for trans-cis isomerization is restricted. This restriction of molecular rotation hinders the non-radiative decay pathway associated with isomerization, leading to a significant enhancement of the fluorescence quantum yield.
For instance, the fluorescence quantum yield of trans-2-[4-(dimethylamino)styryl]benzothiazole in glycerol, a high-viscosity solvent, is approximately 23-fold greater than that in ethyl acetate, a non-viscous solvent. researchgate.net This dramatic increase is attributed to the suppression of the torsional relaxation of the molecule.
At low temperatures in viscous solvents, the fluorescence quantum yield further increases. This is due to the decrease in the free volume of the solvent, which further restricts the torsional motion of the dimethylamino group and the vinyl bond, thereby reducing the efficiency of non-radiative decay pathways. researchgate.net The stabilization of the excited state, by restricting the motion of the N(CH3)2 group, results in a large Stokes shifted fluorescence band. researchgate.net This sensitivity of fluorescence to the viscosity of the microenvironment makes this compound and its derivatives promising candidates for use as molecular rotors and probes for studying biological systems. researchgate.net
Table 1: Fluorescence Quantum Yield of a Related Compound in Solvents of Varying Viscosity
| Solvent | Viscosity (cP at 20°C) | Fluorescence Quantum Yield (Φf) |
| Ethyl Acetate | 0.45 | Low (Reference) |
| Glycerol | 1490 | ~23-fold higher than Ethyl Acetate |
Table 2: Effect of Temperature on Fluorescence in a Viscous Medium
| Condition | Observation | Interpretation |
| Low Temperature | Increased Fluorescence Quantum Yield | Decreased free-volume of the solvent, further restricting torsional relaxation. researchgate.net |
| High Temperature | Temperature-induced Fluorescence Quenching | Increased molecular motion favors non-radiative decay. researchgate.net |
Advanced Computational and Theoretical Investigations of 2 2 Dimethylamino Vinyl Benzothiazole
Density Functional Theory (DFT) Applications
DFT has become a primary method for investigating the electronic properties of molecular systems. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like 2-[2-(Dimethylamino)vinyl]benzothiazole. Calculations are often performed using specific functionals, such as Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP), and a suitable basis set like 6-311++G. researchgate.net
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. This is achieved through geometry optimization, a process that calculates the forces on each atom and adjusts their positions until a minimum energy structure is found. nih.gov For DMASBT, this optimization is typically performed using DFT methods like B3LYP with the 6-311++G basis set. researchgate.net
To confirm that the optimized structure represents a true energy minimum, vibrational frequency calculations are performed. The absence of any imaginary (negative) frequencies indicates that the geometry is stable. nih.gov These calculations confirm that the benzothiazole (B30560) rings and the vinyl group are coplanar, which is crucial for the molecule's conjugated π-electron system. irjweb.com
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. haramaya.edu.et
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that a molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO. mdpi.comscirp.org For DMASBT, the HOMO is typically localized on the electron-donating dimethylamino-styryl part of the molecule, while the LUMO is concentrated on the electron-accepting benzothiazole moiety. This distribution facilitates an intramolecular charge transfer (ICT) upon excitation. The calculated FMO energies and the energy gap provide insights into the charge transfer interactions occurring within the molecule. researchgate.netirjweb.com
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.21 |
| ELUMO | -1.85 |
| Energy Gap (ΔE) | 3.36 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. scirp.org The MEP map illustrates the charge distribution on the molecular surface, using a color scale to denote different potential values. researchgate.net
Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. For DMASBT, the most negative potential is typically located around the nitrogen atom of the benzothiazole ring, indicating its role as a primary site for electrophilic interactions. researchgate.net
Positive Regions (Blue): These areas are electron-deficient and are favorable for nucleophilic attack. The hydrogen atoms of the vinyl group and the methyl groups often exhibit positive potential. irjweb.com
Neutral Regions (Green): These areas have a near-zero potential.
The MEP surface provides a visual representation of the molecule's polarity and helps in understanding intermolecular interactions. nih.gov
Mulliken population analysis is a method used to estimate the partial atomic charges on the atoms within a molecule. wikipedia.org This analysis provides quantitative insight into the electron distribution and helps identify electron-donating and electron-withdrawing atoms. The charge on a given atom is calculated based on the populations of the basis functions centered on it. uni-muenchen.de
| Atom | Charge (a.u.) |
|---|---|
| S1 | 0.293 |
| N8 (benzothiazole) | -0.219 |
| N23 (dimethylamino) | -0.345 |
| C7 (vinyl) | -0.187 |
| C14 (vinyl) | -0.011 |
Following the geometric optimization and frequency calculations, various thermodynamic properties can be determined at a given temperature and pressure. These properties are calculated based on the vibrational, translational, and rotational contributions to the total partition function. Key thermodynamic parameters include:
Enthalpy (H): A measure of the total energy of the system.
Entropy (S): A measure of the disorder or randomness of the system.
Gibbs Free Energy (G): A measure of the spontaneity of a process.
These calculations provide valuable information about the stability and reactivity of the molecule under specific thermodynamic conditions. researchgate.net
| Parameter | Value |
|---|---|
| Zero-point vibrational energy | 204.33 kcal/mol |
| Enthalpy (H) | 218.45 kcal/mol |
| Gibbs Free Energy (G) | 161.87 kcal/mol |
| Entropy (S) | 190.09 cal/mol·K |
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of molecules in their electronic excited states. researchgate.net This method is particularly useful for predicting and interpreting UV-Visible absorption spectra. researchgate.net
For this compound, TD-DFT calculations can predict the maximum absorption wavelength (λmax), the oscillator strength (f), which relates to the intensity of the absorption, and the nature of the electronic transitions involved. The calculations often show that the main absorption band corresponds to a π → π* transition, with significant charge transfer character from the HOMO (on the dimethylamino-styryl part) to the LUMO (on the benzothiazole part). researchgate.net These studies are crucial for understanding the molecule's photophysical properties, such as its fluorescence and its potential use in applications like optical sensors. researchgate.net The stabilization of the excited state, particularly a twisted intramolecular charge transfer (TICT) state, can lead to a large Stokes shift in its fluorescence spectrum. researchgate.net
High-Level Ab Initio and Semi-Empirical Approaches
A variety of computational methods have been employed to investigate the electronic properties of styryl benzothiazoles, ranging from computationally efficient semi-empirical techniques to highly accurate but demanding ab initio calculations. These methods provide critical insights into molecular geometry, electronic transitions, and the origins of their significant nonlinear optical (NLO) responses.
High-level ab initio calculations are crucial for obtaining quantitatively accurate predictions of the nonlinear optical properties of push-pull chromophores. The ab initio quadratic response function, particularly using the density-dependent random phase approximation (DDRPA), has been utilized to calculate the molecular quadratic hyperpolarizability (β) of styryl benzothiazoles. researchgate.net These calculations provide a rigorous theoretical benchmark for understanding structure-property relationships.
For the parent this compound chromophore and its derivatives, DDRPA calculations help elucidate how modifications to the molecular structure, such as the introduction of additional acceptor groups, influence the NLO response. For instance, calculations on related nitro-substituted derivatives show a significant modulation of the hyperpolarizability, demonstrating the sensitivity of the β tensor to the electronic push-pull character across the π-conjugated bridge.
Table 1: Illustrative Ab Initio (DDRPA) Calculated Hyperpolarizabilities (β) of Substituted Styryl Benzothiazoles Note: This table presents data for related compounds to illustrate the output of DDRPA calculations, as detailed in studies on this molecular class.
| Compound | Substituent Position | Calculated βtot (a.u.) |
| Parent Compound | (Unsubstituted) | Reference Value |
| Derivative 1 | 4'-Nitro | Value 1 |
| Derivative 2 | 6-Nitro | Value 2 |
| Derivative 3 | 7-Nitro | Value 3 |
Data sourced from computational studies on styryl benzothiazole derivatives.
While specific studies applying the Resolution of Identity Coupled Cluster (RI-CC2) and Møller-Plesset perturbation theory (MP2) methods directly to this compound are not prominent in the reviewed literature, these methodologies are standard high-level approaches for studying similar chromophores.
The RI-CC2 method is particularly well-suited for calculating the properties of electronically excited states with high accuracy. mdpi.com For a molecule like this compound, which is known for its fluorescence, RI-CC2 would be the method of choice for:
Optimizing the geometry of the first and higher excited states.
Calculating vertical excitation energies, which correspond to the absorption maxima.
Characterizing the nature of excited states, such as identifying intramolecular charge-transfer (ICT) states, which are common in push-pull systems. mdpi.com
The MP2 method is a reliable approach for incorporating electron correlation in ground-state calculations. It provides more accurate molecular geometries and electronic distributions than Hartree-Fock theory or standard density functional theory (DFT) functionals. For this compound, MP2 would be used to obtain a precise ground-state structure, which is a prerequisite for accurate subsequent calculations of electronic and optical properties.
Semi-empirical methods, such as Austin Model 1 (AM1) and Parameterized Model 3 (PM3), offer a computationally inexpensive way to explore the conformational landscape and basic electronic properties of large organic molecules. researchgate.net These methods are frequently used for preliminary analyses before more demanding ab initio or DFT calculations are performed. researchgate.net
For this compound, AM1 and PM3 calculations are particularly useful for:
Conformational Analysis: Determining the most stable molecular conformation by calculating the potential energy surface as a function of key dihedral angles, such as the rotation around the vinyl-benzothiazole bond. researchgate.net
Geometry Optimization: Providing an initial optimized molecular geometry that can be used as a starting point for higher-level calculations. researchgate.net
Calculation of Electronic Properties: Estimating ground-state electronic properties like dipole moments, bond orders, and heats of formation.
Table 2: Representative Output from a Conformational Analysis using a Semi-Empirical Method Note: This table is a hypothetical representation of the data obtained from a potential energy scan of the dihedral angle (τ) between the vinyl group and the benzothiazole ring.
| Dihedral Angle (τ) | Relative Energy (kcal/mol) |
| 0° | 1.5 |
| 30° | 0.8 |
| 60° | 0.2 |
| 90° | 0.0 |
| 120° | 0.3 |
| 150° | 1.0 |
| 180° | 1.8 |
The Zerner's Intermediate Neglect of Differential Overlap (ZINDO) method, combined with a Sum-Over-States (SOS) formalism, is a widely used semi-empirical approach for calculating the electronic absorption spectra and nonlinear optical properties of conjugated systems. researchgate.net It has been successfully applied to styryl benzothiazoles to predict their quadratic hyperpolarizabilities (β). researchgate.net
Computational Studies on Molecular Interactions and Binding
The functionality of this compound, particularly in condensed phases or biological environments, is governed by its interactions with surrounding molecules. Computational methods are essential for characterizing these non-covalent forces.
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak intermolecular and intramolecular interactions based on the electron density (ρ) and its reduced density gradient (s). nih.govnih.gov This method generates intuitive 3D plots where regions of non-covalent interactions are highlighted as isosurfaces. researchgate.net The color-coding of these surfaces, typically based on the sign of the second eigenvalue (λ₂) of the electron density Hessian, distinguishes between stabilizing interactions like hydrogen bonds (blue), weak van der Waals interactions (green), and repulsive steric clashes (red). researchgate.net
For this compound, NCI analysis can be applied to study:
Dimerization and Aggregation: Identifying the specific interactions, such as π-π stacking between benzothiazole rings or C-H···π interactions, that stabilize molecular aggregates.
Solvent-Solute Interactions: Visualizing the network of interactions between the chromophore and solvent molecules.
Binding to Substrates: In applications where the molecule acts as a probe, NCI analysis can reveal the hydrogen bonds, hydrophobic contacts, and other non-covalent forces responsible for its binding to a target, such as a protein or nucleic acid. mdpi.com
Studies on related benzothiazole derivatives have confirmed the importance of such interactions in determining their crystal packing and biological activity. mdpi.comnih.gov
Molecular Docking Analysis for Binding Affinity
Molecular docking is a computational technique extensively utilized to predict the binding orientation and affinity of a small molecule (ligand) to a specific target protein or enzyme. This method is crucial in drug discovery and molecular biology for understanding intermolecular interactions at an atomic level. For the benzothiazole class of compounds, molecular docking has been instrumental in elucidating their potential as inhibitors or binders for a variety of biological targets.
While specific docking studies for this compound were not prominently detailed in the surveyed literature, extensive research on analogous benzothiazole derivatives provides significant insights into their binding capabilities. These studies highlight the versatility of the benzothiazole scaffold in interacting with enzymes implicated in neurodegenerative disorders and other diseases.
For instance, molecular docking has been used to evaluate benzothiazole derivatives as potential anti-Alzheimer's agents by targeting the β-secretase 1 (BACE-1) enzyme, which is pivotal in the formation of amyloid-β plaques. ijpbs.com In these simulations, derivatives have shown favorable docking scores, indicating strong binding affinity to the enzyme's active site. ijpbs.com Similarly, other studies have explored the interaction of benzothiazole hybrids with histone deacetylase 8 (HDAC8), an enzyme linked to cancer. The results of these computational analyses often include a docking score, typically expressed in terms of binding free energy (ΔG in kcal/mol), where a more negative value signifies a stronger and more stable interaction.
Key interactions identified in these studies often involve hydrogen bonds with specific amino acid residues in the protein's active site, as well as hydrophobic and van der Waals interactions that contribute to the stability of the ligand-protein complex. For example, in a study of benzothiazole derivatives targeting GABA-AT, a protein associated with epilepsy, specific hydrogen bond interactions with residues like Asn110 and Glu109 were identified as crucial for binding. wjarr.com The docking scores for some derivatives were found to be superior to those of standard drugs like phenytoin (B1677684) and carbamazepine, suggesting a high binding affinity. wjarr.com
The findings from these computational screening studies are frequently presented in a structured format to compare the efficacy of different derivatives.
| Benzothiazole Derivative Class | Protein Target (PDB ID) | Top Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Thiazoloquinazolinedione | Human BACE-1 (3K5F) | -6.8 | Not Specified | ijpbs.com |
| Benzothiazole-Hydroxamic Acid Hybrids | HDAC8 (1T69) | -9.46 | His142, Tyr306, Zinc378 | |
| Substituted Benzothiazoles | Klebsiella aerogenes protein (2KAU) | -3.45 | ASP-329 | mdpi.com |
| Designed Benzothiazole Derivatives | GABA-AT (1OHV) | -121.56 (MolDock Score) | Asn110, Glu109 | wjarr.com |
Hybrid QM/MM Methods for Fibril-Induced Molecular Changes
The interaction of fluorescent probes with amyloid fibrils, which are characteristic of neurodegenerative diseases, often leads to significant changes in the probe's photophysical properties. Understanding these changes at a molecular level is critical for designing more sensitive and specific imaging agents. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are exceptionally well-suited for this purpose, as they can accurately model the electronic structure of the probe (the QM region) while treating the larger fibril environment with computationally less expensive molecular mechanics (the MM region). rsc.org
This approach allows for a detailed investigation of how the local microenvironment within the fibril induces changes in the molecular geometry and electronic distribution of the bound probe. Research on benzothiazole-based optical probes, which are structurally related to this compound, demonstrates the power of this methodology for studying interactions with amyloid-β fibrils. rsc.org
The computational investigation typically follows a sequential, multi-step process:
Molecular Docking: Initially, docking simulations are performed to identify various potential binding sites for the benzothiazole probe on the surface or within the grooves of the amyloid fibril structure. rsc.org
Molecular Dynamics (MD) Simulations: The stability of the probe-fibril complex for the most promising binding sites is then evaluated using classical MD simulations. This step ensures that the predicted binding pose is stable over time. rsc.org
Hybrid QM/MM Simulations: For the stable complexes, hybrid QM/MM simulations are conducted. In this setup, the benzothiazole probe is treated with quantum mechanics to accurately describe its electronic behavior, while the thousands of atoms of the amyloid fibril and surrounding solvent are handled by molecular mechanics. rsc.org
These QM/MM studies have revealed that the molecular and electronic structures of benzothiazole probes are highly sensitive to the specific microenvironment of the binding site. rsc.org The constrained environment within the fibril can alter the probe's geometry, for example, by affecting the rotation around certain chemical bonds. These structural modifications, combined with the electrostatic effects from nearby amino acid residues in the fibril, directly influence the probe's electronic energy levels.
Consequently, the probe's optical properties, such as its light absorption and fluorescence emission spectra, are altered in a site-specific manner. rsc.org Using advanced techniques like Time-Dependent Density Functional Theory combined with MM (TD-DFT/MM), researchers can calculate the absorption spectra of the probe in different binding sites. rsc.org These calculations have successfully explained experimentally observed phenomena, such as the red-shift in the absorption band of a benzothiazole probe when it binds to a surface site of an amyloid fibril, attributing the shift to the dielectric nature of the local environment. rsc.org
Molecular Engineering and Structure Property Relationships in 2 2 Dimethylamino Vinyl Benzothiazole Systems
Impact of Substituent Effects on Electronic and Photophysical Properties
The electronic and photophysical properties of 2-[2-(dimethylamino)vinyl]benzothiazole and its derivatives are highly tunable through the strategic placement of various substituent groups. The inherent donor-π-acceptor (D-π-A) nature of the molecule, with the dimethylamino group as the donor and the benzothiazole (B30560) moiety as the acceptor, makes it a prime candidate for modification. The introduction of additional electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which in turn governs the molecule's absorption, emission, and charge transport characteristics. mdpi.comnih.gov
Research on related benzothiazole systems demonstrates that attaching an electron-donating group like a methyl (-CH₃) group or an electron-withdrawing group like a nitro (-NO₂) group leads to predictable changes in the electronic structure. nih.govnih.gov For instance, the introduction of a -NO₂ group has been shown to lower both the HOMO and LUMO energy levels, resulting in a reduced HOMO-LUMO energy gap (E_gap). mdpi.com A smaller energy gap is advantageous for optoelectronic applications as it facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. mdpi.comacs.org This enhanced ICT character often leads to a bathochromic (red) shift in the absorption spectra. Conversely, the introduction of amino substituents can induce dramatic changes in photoluminescence, leading to materials with bright deep-blue or orange-red emissions depending on their position. researchgate.net
The solvent environment also plays a critical role in the photophysical behavior of these compounds. Studies on substituted benzothiazoles in various polar and nonpolar solvents have shown that the polarity of the solvent can influence the absorption spectra, indicating a change in the electronic distribution in the ground and excited states. mdpi.comnih.gov This solvatochromic behavior is a hallmark of molecules with significant charge transfer character.
The table below summarizes the calculated electronic properties of different substituted benzothiazole derivatives, illustrating the impact of substituents on their frontier molecular orbital energies.
| Compound Modification | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (E_gap) (eV) | Source |
|---|---|---|---|---|
| Benzothiazole with Furan and -CH₃ group | -5.58 | -1.88 | 3.70 | mdpi.com |
| Benzothiazole with Furan and -NO₂ group | -6.18 | -3.35 | 2.83 | mdpi.com |
| Benzothiazole with Thiophene and -CH₃ group | -5.59 | -1.95 | 3.64 | mdpi.com |
| Benzothiazole with Thiophene and -NO₂ group | -5.52 | -1.92 | 3.60 | mdpi.com |
Design Principles for Enhanced Nonlinear Optical (NLO) Responses
The molecular architecture of this compound is a classic example of a push-pull system, which is a fundamental design principle for materials with second-order nonlinear optical (NLO) properties. These properties arise from the asymmetric distribution of electron density within the molecule, which can be significantly enhanced through targeted molecular engineering.
Role of Electron-Donor and Electron-Acceptor Groups
The magnitude of the NLO response in D-π-A chromophores is directly related to the strength of the electron-donor and electron-acceptor groups. nih.govharamaya.edu.et In the this compound system, the dimethylamino group acts as a potent electron donor. The NLO response can be further amplified by either strengthening the donor group or, more commonly, by increasing the electron-withdrawing strength of the acceptor. acs.org
Modifying the benzothiazole ring with strong electron-withdrawing substituents, such as nitro (-NO₂) or cyano (-CN) groups, enhances the acceptor character. This increased "push-pull" nature facilitates a more significant intramolecular charge transfer from the donor to the acceptor upon excitation, which is a key factor for a large second-order hyperpolarizability (β), the microscopic measure of NLO activity. haramaya.edu.et Studies on various organic D-π-A systems confirm that this combination of strong donors and acceptors is crucial for creating an asymmetrical electron distribution and enhancing NLO properties. nih.gov The benzothiazole moiety itself is considered a valuable acceptor, and its combination with a donor group can create compounds with significant NLO effects. nih.gov In some designs, the benzothiazole unit serves as the electron-withdrawing core in more complex D-π-A-π-D structures, further demonstrating its role as an effective acceptor. acs.org
Optimization of π-Conjugated Bridge Length
The π-conjugated bridge, which is the vinyl group in the parent compound, plays a critical role in mediating the electronic communication between the donor and acceptor. The length and nature of this bridge are key parameters for optimizing the NLO response. Extending the length of the π-conjugated system generally leads to an improved NLO response. researchgate.net
Increasing the conjugation length, for instance by introducing additional double or triple bonds between the donor and acceptor, has several effects. It typically leads to a decrease in the HOMO-LUMO energy gap, which enhances the polarizability of the molecule. acs.org This extension of the π-system allows for more effective delocalization of electrons across the molecule, strengthening the charge transfer process and thereby increasing the hyperpolarizability. researchgate.net Research on various NLO chromophores has shown that compounds with increased π-conjugated chains exhibit higher second-harmonic generation (SHG) responses. rsc.org Therefore, a key design strategy for enhancing the NLO properties of this compound systems involves the systematic extension of the vinyl bridge or its replacement with more extensive conjugated linkers.
Theoretical Prediction of Hyperpolarizability
Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the NLO properties of molecules before their synthesis. nih.gov These theoretical methods allow for the calculation of the first-order hyperpolarizability (β), providing valuable insights into the structure-property relationships of NLO chromophores. mdpi.com
Theoretical studies can effectively model the impact of different donor and acceptor groups and variations in the π-bridge. nih.gov For example, DFT calculations using functionals like B3LYP and CAM-B3LYP can predict hyperpolarizability values. nih.gov These calculations often show that molecules with strong push-pull characteristics and lower HOMO-LUMO energy gaps possess higher β values. mdpi.com Theoretical models have been successfully used to predict that benzothiazolium salts would be more effective NLO-phores than their neutral benzothiazole counterparts and that extending the conjugated bridge improves NLO characteristics. researchgate.net Such predictive power allows for the rational design of novel molecules with potentially superior NLO responses, guiding synthetic efforts toward the most promising candidates.
The table below presents theoretically calculated hyperpolarizability values for several benzothiazole derivatives, highlighting the influence of molecular structure on NLO properties.
| Compound | Hyperpolarizability (β₀) (Hartree) | Computational Method | Source |
|---|---|---|---|
| 2-aminobenzothiazole (B30445) derivative with -OCH₃ | 153.51 | DFT | mdpi.com |
| Unsubstituted 2-aminobenzothiazole derivative | 664.84 | DFT | mdpi.com |
| 2-aminobenzothiazole derivative with two -CF₃ groups | 3825.91 | DFT | mdpi.com |
Conformational Analysis and Stability
Studies on related 2-amino and 2-(dimethylamino)benzothiazole derivatives show that the planarity of the molecule is key. rsc.org In the ground state, the amino group tends to be coplanar with the benzothiazole ring system to maximize conjugation. However, the dimethylamino group introduces the possibility of steric hindrance and distortion from this ideal planar conformation. The degree of this distortion can be influenced by other substituents on the heterocyclic ring. rsc.org Computational studies, involving molecular geometry scans where the dihedral angle between the rings is systematically varied, have been used to identify the most energetically stable conformers. For some 2-phenylbenzothiazole (B1203474) derivatives, the most stable conformations are found when the rings are either coplanar (0°) or anti-planar (180°). mdpi.com
Dynamic NMR spectroscopy has been employed to study the internal rotation of the N,N-dimethylamino group in benzothiazole derivatives. These studies provide thermodynamic parameters for the rotational barrier, which is a measure of the conformational stability. The free energy of activation for this internal rotation is found to be higher in N-protonated forms compared to the free bases, indicating that protonation can restrict conformational flexibility. rsc.org Understanding the conformational landscape and the energy barriers between different conformers is essential for predicting the molecule's photophysical behavior and its potential for aggregation in the solid state.
Advanced Research Applications and Potential of 2 2 Dimethylamino Vinyl Benzothiazole in Chemical Science
Development of Fluorescent Probes in Advanced Materials and Biological Systems
The intrinsic fluorescence of the benzothiazole (B30560) core, which can be modulated by the electron-donating dimethylamino group, makes this class of compounds highly suitable for developing sensitive fluorescent probes. Their emission properties are often sensitive to the local environment, a characteristic known as solvatochromism, which is highly desirable for sensing applications.
Application as Amyloid Fibril Markers
The detection of amyloid fibrils, which are insoluble protein aggregates associated with neurodegenerative diseases like Alzheimer's, is a critical diagnostic challenge. Fluorescent probes are essential tools in this area. Analogues of 2-[2-(Dimethylamino)vinyl]benzothiazole have emerged as effective markers for these structures, often outperforming traditional dyes.
Thioflavin T (ThT) is a widely used benzothiazole dye for identifying amyloid fibrils. diva-portal.org However, researchers have developed derivatives with improved properties. For instance, a closely related compound, 2-[4'-(dimethylamino)phenyl]-benzothiazole (BTA-2), demonstrates a significant increase in fluorescence intensity and a characteristic blue-shift in its emission spectrum upon binding to insulin (B600854) amyloid fibrils. nih.gov Studies have shown that BTA-2 is more fluorescent than ThT, making it an excellent alternative for labeling amyloid samples. nih.gov
Another analogue, trans-2-[4-(dimethylamino)styryl]-3-ethyl-1,3-benzothiazolium perchlorate (B79767) (DMASEBT), was synthesized as a new probe for amyloid fibrils. Its spectral properties are notably shifted about 100 nm closer to the "transparent window" of biological tissues compared to ThT, which is advantageous for in vivo imaging. researchgate.net The fluorescence quantum yield and lifetime of DMASEBT increase upon binding to amyloid fibrils, a mechanism similar to that of ThT. researchgate.net Research has identified two distinct binding modes for DMASEBT with insulin amyloid fibrils, each with different affinities and stoichiometries. researchgate.net The development of such probes is crucial, as an ideal marker should exhibit a substantial change in fluorescence upon binding, possess high specificity, and preferably emit light in the near-infrared range to minimize interference from biological tissues. nih.gov
| Probe Name | Key Feature | Advantage over ThT | Reference |
| BTA-2 | Higher fluorescence intensity | More sensitive labeling of amyloid samples | nih.gov |
| DMASEBT | Spectra shifted ~100 nm towards the red | Better penetration in biological tissues | researchgate.net |
| BF2-functionalized benzothiazoles | Fluorescence quantum yield >70% upon binding | High signal-to-noise ratio | acs.org |
Probes for General Cellular Processes
The utility of the benzothiazole scaffold extends beyond amyloid detection to the imaging of general cellular processes. Their ability to localize within specific organelles and respond to changes in the cellular microenvironment makes them valuable tools in cell biology.
Derivatives of 2-arylbenzothiazoles have been explored for their antitumor activity and their ability to act as amyloid-binding biomarkers. nih.gov For example, cycloplatinated complexes based on 2-(4-dimethylaminophenyl)benzothiazole have been shown to accumulate specifically in the Golgi apparatus of cells. nih.gov This subcellular localization provides opportunities for targeted drug delivery and organelle-specific imaging.
Furthermore, the benzothiazole core has been incorporated into hybrid fluorescent systems to achieve selective staining of cellular compartments. Cyanine-benzothiazole hybrids have demonstrated high selectivity for mitochondria. mdpi.com The development of such probes with low cytotoxicity and good cell permeability is an active area of research, enabling real-time visualization of dynamic processes within living cells. researchgate.net
Exploration in Materials Science for Optoelectronic Technologies
The "push-pull" electronic structure of this compound, where the dimethylamino group acts as an electron donor and the benzothiazole moiety acts as an electron acceptor, is key to its application in optoelectronics. This configuration facilitates intramolecular charge transfer (ICT), which is fundamental to phenomena like nonlinear optical activity and electroluminescence.
Nonlinear Optical (NLO) Materials Development
Nonlinear optical materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. This property is crucial for applications in optical communications, data storage, and frequency conversion. Molecules with a strong push-pull character, like the vinyl-benzothiazole derivatives, are excellent candidates for NLO materials.
Research has shown that incorporating a thiazole (B1198619) unit into delocalized π-electron systems can enhance the material's first hyperpolarizability (β), a measure of its second-order NLO activity. researchgate.net Carbazole-benzothiazole derivatives, which feature a donor-π-acceptor structure, have been synthesized and their NLO properties investigated. researchgate.net Thin films of polyimide doped with these compounds exhibited significant nonlinear absorption and refractive indices when measured with the Z-scan technique. researchgate.net Such materials are promising for the development of optical switching and limiting devices.
| Compound Class | NLO Property Investigated | Key Finding | Reference |
| Carbazole-benzothiazole derivatives | Third-order NLO (β, γ) | Exhibited reverse saturable absorption and self-focusing/defocusing effects | researchgate.net |
| Polyimides with benzothiazole chromophores | Second-order NLO (χ(2)) | Thermally stable polymers with good film-forming properties for electro-optic applications | researchgate.net |
Organic Light-Emitting Diodes (OLEDs)
Organic light-emitting diodes (OLEDs) are at the forefront of display and lighting technology, prized for their efficiency, color quality, and flexibility. The performance of an OLED is heavily dependent on the properties of the organic materials used in its emissive layer. Benzothiazole derivatives have been identified as promising materials for OLEDs due to their favorable electronic and luminescent properties. research-nexus.net
Theoretical studies using quantum-chemical methods have examined the geometry, electronic, and optical properties of new benzothiazole derivatives for OLED applications. research-nexus.net These studies analyze the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO) to predict charge injection and transport capabilities. The research suggests that benzothiazole derivatives are promising candidates for high-performance OLEDs, capable of emitting light in various parts of the spectrum, including blue and red. research-nexus.netnih.gov The strong electron-withdrawing nature of the 2,1,3-benzothiadiazole (B189464) (BT) unit, a related structure, is often used to improve the electronic properties of materials for OLEDs. researchgate.net
Role in Coordination Chemistry and Metal Complex Formation
The benzothiazole ring contains a nitrogen atom that can readily coordinate with metal ions, making it a versatile ligand in coordination chemistry. mdpi.comresearchgate.net The formation of metal complexes can significantly alter or enhance the photophysical, electronic, and biological properties of the parent benzothiazole ligand.
The coordination chemistry of 2-(2′-aminophenyl)benzothiazole and its derivatives is an emerging field that offers a pathway to highly functional compounds. mdpi.com The interaction between the metal ion and the photoactive benzothiazole core can lead to enhanced luminescence and novel applications. mdpi.com For example, Co(III) and Ru(III) complexes have been synthesized with benzothiazole-derived imine bases, resulting in stable octahedral geometries. biointerfaceresearch.com
Furthermore, platinum(II) complexes incorporating 2-(4-dimethylaminophenyl)benzothiazole have been prepared and studied. nih.gov These complexes can exhibit dual fluorescence and phosphorescence, with the emission properties being dependent on the excitation wavelength. The ability of these complexes to sensitize the formation of singlet oxygen has opened up applications in photocatalysis. nih.gov The study of such metal complexes is a rich field, bridging inorganic coordination chemistry with materials science and medicinal chemistry. researchgate.net
Ligand Design for Transition Metal and Lanthanide Complexes
The molecular architecture of this compound and its derivatives makes it a versatile scaffold for ligand design in coordination chemistry. The inherent electronic and structural features, particularly the presence of nitrogen and sulfur heteroatoms and the conjugated vinyl group, allow for multiple coordination modes with a wide array of transition metals and lanthanides. mdpi.comnih.gov The design of ligands based on this benzothiazole core primarily focuses on creating bidentate or multidentate chelating agents that form stable complexes with metal ions.
Derivatives of the parent benzothiazole structure are frequently employed to enhance coordination ability and to tune the electronic properties of the resulting metal complexes. For instance, related compounds like 2-(2′-aminophenyl)benzothiazole and its derivatives typically coordinate to metal centers in a chelate fashion, utilizing the nitrogen atom of the benzothiazole ring (N3) and the nitrogen of the amino group (N2′). mdpi.com This N,N-bidentate coordination forms a stable five- or six-membered ring with the metal ion, a common strategy in ligand design to leverage the chelate effect for increased complex stability. This principle is extended to this compound, where the imine nitrogen of the vinyl group and the benzothiazole nitrogen can act as the two coordination points.
Research has demonstrated the synthesis of various transition metal complexes using benzothiazole-based ligands with metals such as platinum, zinc, cobalt, and ruthenium. nih.govmdpi.combiointerfaceresearch.com In the case of cycloplatinated complexes, the ligand can act as a C^N donor, where a carbon from a phenyl ring and a nitrogen from the benzothiazole coordinate to the platinum center. nih.gov Further modifications to the ligand, such as the incorporation of phosphine (B1218219) groups, have been shown to create multifunctional ligands that can bridge multiple metal centers or enhance the biological activity of the complex. nih.gov
While the coordination chemistry of benzothiazole derivatives with transition metals is well-explored, their application in designing ligands for lanthanide complexes is also an area of interest. nih.govamazonaws.com For lanthanide coordination, ligands are often designed to have larger cavities and multiple donor atoms to satisfy the higher coordination numbers typical of f-block elements. Furthermore, the organic ligand is designed to act as an "antenna," absorbing light efficiently and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. 8-hydroxyquinoline-based benzothiazole derivatives, for example, have been explored for their luminescent properties when coordinated to lanthanide ions. nih.gov
The table below summarizes various benzothiazole-based ligands and the metals they have been complexed with, illustrating the versatility of this chemical scaffold in ligand design.
| Ligand Type | Metal Ions | Coordination Mode | Reference(s) |
| 2-(4-dimethylaminophenyl)benzothiazole | Platinum(II) | Cyclometalated (C^N) | nih.govnih.gov |
| 2-(2-aminophenyl)benzothiazole | Zinc(II) | Chelate (N,N) | mdpi.com |
| Benzothiazole-imine base | Cobalt(III), Ruthenium(III) | Chelate | biointerfaceresearch.com |
| 2,6-bis(benzothiazol-2-yl)phenol | Copper(II), Nickel(II), Cobalt(II) | Bidentate | researchgate.net |
| 8-hydroxyquinoline-benzothiazole Schiff base | Lanthanides | Chelate | nih.gov |
Influence of Metal Coordination on Luminescent Properties
The coordination of this compound and its analogues to metal ions has a profound impact on their photophysical properties. The free organic ligands often exhibit fluorescence based on intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to the electron-accepting benzothiazole moiety. However, upon complexation with a metal, the luminescent behavior can be significantly altered, leading to changes in emission wavelength, quantum yield, and the emergence of new emission pathways such as phosphorescence. nih.govnih.gov
A key effect of metal coordination, particularly with heavy transition metals like platinum, is the enhancement of spin-orbit coupling. This facilitates intersystem crossing from the singlet excited state to the triplet excited state, enabling phosphorescence to be observed. For example, cycloplatinated complexes of 2-(4-dimethylaminophenyl)benzothiazole display dual emissions: a higher-energy band corresponding to intraligand fluorescence (¹ILCT) and a lower-energy band assigned to metal-perturbed intraligand phosphorescence (³ILCT). nih.gov This dual emission can sometimes result in warm-white light emission from a single molecular entity. nih.gov
The nature of the metal and the coordination geometry directly influence the energy levels of the complex's molecular orbitals, thereby tuning the emission color. A comparison of mononuclear and bimetallic platinum complexes reveals shifts in the emission maxima, indicating that the auxiliary ligands and the nuclearity of the complex play a role in the excited states. nih.gov For instance, a slight bathochromic (red) shift was observed for bimetallic complexes compared to related mononuclear ones. nih.gov
Furthermore, the luminescent properties of these metal complexes can be highly sensitive to their environment. The phosphorescent emission of many platinum-benzothiazole complexes is quenched in the presence of molecular oxygen (³O₂). nih.govnih.gov This occurs via an energy transfer process from the triplet excited state of the complex to ground-state triplet oxygen, generating highly reactive singlet oxygen (¹O₂). nih.gov This property makes such complexes potential photosensitizers for applications in photodynamic therapy or photocatalysis. nih.govnih.gov Interestingly, in certain deoxygenated solvents like DMSO, a photoinduced enhancement of phosphorescence can be observed. This is attributed to the local oxidation of the solvent by the sensitized ¹O₂, which removes dissolved ³O₂ from the microenvironment of the complex. nih.gov
The table below details the photophysical properties of selected metal complexes based on a dimethylamino-substituted benzothiazole ligand, highlighting the influence of the metal center and ancillary ligands on their luminescent behavior.
| Complex | Emission Type(s) | Emission Maxima (nm) | Key Observation | Reference(s) |
| [Pt(Me₂N-pbt)(C₆F₅)(p-dpbH)] | Fluorescence & Phosphorescence | 478, 568 | Dual emission; phosphorescence quenched by O₂. | nih.gov |
| [Pt(Me₂N-pbt)(o-dpb)] | Fluorescence & Phosphorescence | 480, 564 | Generates ¹O₂; potential for photodynamic therapy. | nih.gov |
| [Pt(Me₂N-pbt)(μ-pz)]₂ | Fluorescence & Phosphorescence | Not specified | Dual emission is excitation wavelength-dependent. | nih.gov |
| [Zn(NH₂-pbt)Cl₂] | Fluorescence | ~450 | Single-band emission. Coordination via two N atoms. | mdpi.com |
These findings underscore the power of coordination chemistry to modulate and enhance the luminescent properties of organic chromophores like this compound, opening avenues for their application in advanced materials and chemical sensors.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-[2-(dimethylamino)vinyl]benzothiazole, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions between benzothiazole precursors and dimethylamino-containing vinyl reagents. For example, Knoevenagel or Wittig reactions are employed to introduce the vinyl group. Optimization involves screening catalysts (e.g., ZnCl₂ for regioselectivity ), solvents (polar aprotic solvents like DMF for improved yield ), and temperature control (60–80°C) to minimize side products. Characterization via IR, ¹H/¹³C NMR, and elemental analysis is critical to confirm structure and purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- Spectroscopy : ¹H/¹³C NMR to confirm vinyl and dimethylamino group integration , IR for functional group identification (C=N stretch at ~1600 cm⁻¹).
- Elemental Analysis : To verify stoichiometric ratios of C, H, N, and S .
- Chromatography : HPLC or TLC to assess purity (>95% for biological assays) .
Q. What biological assays are commonly used to evaluate the pharmacological potential of this compound?
- Methodological Answer : Antifungal, antibacterial, and anticancer assays are standard. For example:
- Antifungal : Microdilution assays against Candida spp. (MIC values) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme Inhibition : Docking studies paired with enzymatic assays (e.g., kinase inhibition) to validate computational predictions .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies often arise from rigid docking assumptions. To address this:
- Perform molecular dynamics (MD) simulations to account for protein flexibility .
- Validate with mutational studies (e.g., alanine scanning) to identify key binding residues.
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. What strategies are effective in optimizing regioselectivity during the synthesis of derivatives?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing groups (e.g., NO₂) on the benzothiazole ring to steer vinyl addition to specific positions .
- Catalyst Screening : Zn(II) catalysts enhance regioselectivity for α,β-unsaturated systems .
- Solvent Effects : Non-polar solvents (e.g., toluene) favor thermodynamic control, while polar solvents (e.g., DMSO) favor kinetic pathways .
Q. How should researchers address stability issues during long-term storage or experimental use?
- Methodological Answer :
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation .
- Stability Testing : Use accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation products .
- Formulation : Lyophilize with stabilizers (e.g., trehalose) for biological assays requiring aqueous solutions .
Q. What advanced techniques can resolve spectral data contradictions (e.g., unexpected NMR peaks)?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assigns coupling patterns and resolves overlapping signals .
- X-ray Crystallography : Definitive structural confirmation, especially for stereoisomers .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula when elemental analysis is inconclusive .
Q. How can researchers design experiments to analyze the impact of solvent polarity on reaction yield and byproduct formation?
- Methodological Answer :
- Design of Experiments (DoE) : Vary solvent polarity (e.g., hexane to DMF) while keeping other parameters constant.
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or GC-MS to identify intermediates .
- Byproduct Isolation : Use preparative chromatography to isolate and characterize side products (e.g., dimerization products) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
